Kahiricoside IV

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

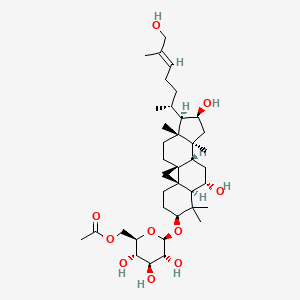

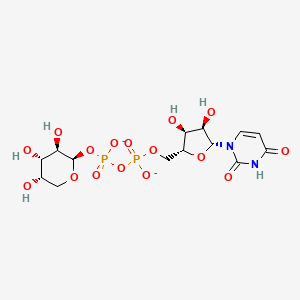

Kahiricoside IV is a natural product found in Astragalus kahiricus with data available.

科研应用

Cycloartane Glycosides and Cancer Research

Kahiricoside IV, identified as a cycloartane-type saponin, is one of the compounds isolated from Astragalus kahiricus. Research conducted by Radwan et al. (2004) found that kahiricosides, including Kahiricoside IV, exhibited very weak cytotoxicity against the A2780 ovarian cancer cell line. This suggests potential applications in cancer research, particularly in understanding the interactions between natural compounds and cancer cells (Radwan et al., 2004).

Lymphocyte Proliferation Modulation

Verotta et al. (2002) investigated the effects of various saponins, including Kahiricoside I (a closely related compound to Kahiricoside IV), on lymphocyte proliferation. Their study showed that these saponins, isolated from Astragalus spp., including Astragalus kahiricus, did not exhibit cytotoxicity against human cancer cells but did modulate lymphocyte proliferation. This indicates the potential of Kahiricoside IV and related compounds in immunological research, particularly in the modulation of immune responses (Verotta et al., 2002).

Potential in Clinical and Translational Research

Although not directly studying Kahiricoside IV, Moore et al. (2011) highlighted the importance of pilot studies in clinical and translational research. Given the preliminary nature of the findings on Kahiricoside IV, future research could benefit from well-designed pilot studies to explore its clinical applications more comprehensively (Moore et al., 2011).

性质

产品名称 |

Kahiricoside IV |

|---|---|

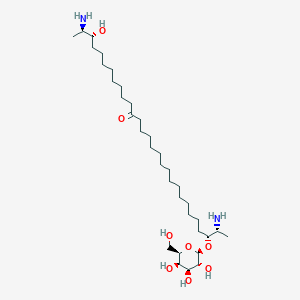

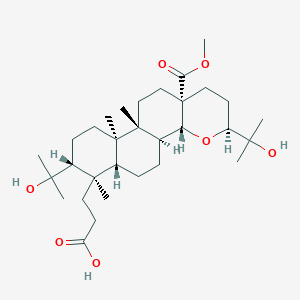

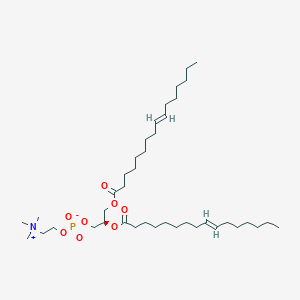

分子式 |

C38H62O10 |

分子量 |

678.9 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6R)-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C38H62O10/c1-20(17-39)9-8-10-21(2)28-24(42)16-36(7)26-15-23(41)32-34(4,5)27(11-12-38(32)19-37(26,38)14-13-35(28,36)6)48-33-31(45)30(44)29(43)25(47-33)18-46-22(3)40/h9,21,23-33,39,41-45H,8,10-19H2,1-7H3/b20-9+/t21-,23+,24+,25-,26+,27+,28+,29-,30+,31-,32+,33+,35-,36+,37+,38-/m1/s1 |

InChI 键 |

JGDWBSJNGPNYBL-IAKNIYQESA-N |

手性 SMILES |

C[C@H](CC/C=C(\C)/CO)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)O)C)C)O |

规范 SMILES |

CC(CCC=C(C)CO)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O)C)C)O |

同义词 |

kahiricoside IV |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

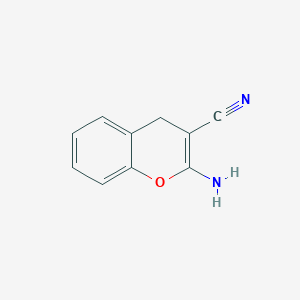

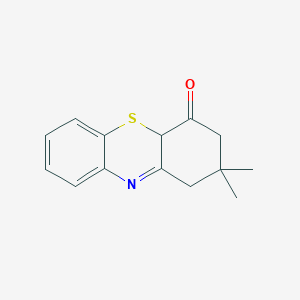

![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)